molecular formula C12H10O3 B11897748 6-(Hydroxymethyl)naphthalene-1-carboxylic acid CAS No. 61639-46-1

6-(Hydroxymethyl)naphthalene-1-carboxylic acid

Cat. No.: B11897748
CAS No.: 61639-46-1
M. Wt: 202.21 g/mol
InChI Key: CXZXOGOCSWZCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxymethyl group at the 6-position and a carboxylic acid group at the 1-position. It is a versatile chemical used in various research and development applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid typically involves the functionalization of naphthalene derivatives. One common method is the oxidation of 6-(Hydroxymethyl)naphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)naphthalene-1-carboxylic acid.

    Reduction: 6-(Hydroxymethyl)naphthalene-1-aldehyde or 6-(Hydroxymethyl)naphthalene-1-alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    6-Methylnaphthalene-1-carboxylic acid:

    6-(Hydroxymethyl)naphthalene-2-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and applications.

Uniqueness

6-(Hydroxymethyl)naphthalene-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility.

Properties

CAS No.

61639-46-1

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6-(hydroxymethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

CXZXOGOCSWZCKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.